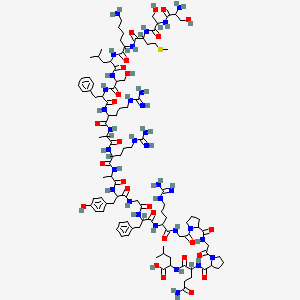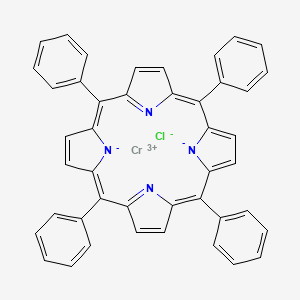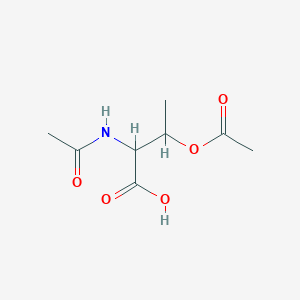
zinc;carbanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc carbanide is a compound that consists of zinc and carbon atoms. It is known for its unique properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound is of significant interest due to its reactivity and the ability to form various derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zinc carbanide can be synthesized through several methods. One common method involves the reaction of zinc chloride with a suitable carbon source under controlled conditions. Another method includes the reaction of zinc metal with organic halides in the presence of a catalyst. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, zinc carbanide is produced using large-scale reactors where zinc metal is reacted with carbon-containing compounds. The process is optimized to ensure high yield and purity of the product. The reaction is carried out under controlled temperatures and pressures to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc carbanide undergoes various types of chemical reactions, including:
Oxidation: Zinc carbanide can be oxidized to form zinc oxide and carbon dioxide.
Reduction: It can be reduced to form elemental zinc and hydrocarbons.
Substitution: Zinc carbanide can participate in substitution reactions where the carbon atom is replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of zinc carbanide include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of zinc carbanide include zinc oxide, elemental zinc, hydrocarbons, and various substituted organic compounds. The specific products depend on the reaction conditions and the reagents used.
Applications De Recherche Scientifique
Zinc carbanide has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form various carbon-containing compounds.
Biology: Zinc carbanide derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development and as a therapeutic agent.
Industry: Zinc carbanide is used in the production of advanced materials, including catalysts and electronic components.
Mécanisme D'action
The mechanism by which zinc carbanide exerts its effects involves the interaction of zinc and carbon atoms with various molecular targets. In biological systems, zinc carbanide can interact with enzymes and proteins, affecting their activity and function. The pathways involved include the modulation of oxidative stress and the inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to zinc carbanide include zinc oxide, zinc chloride, and zinc sulfate. These compounds share some chemical properties with zinc carbanide but differ in their reactivity and applications.
Uniqueness
Zinc carbanide is unique due to its ability to form various derivatives and its reactivity in different types of chemical reactions. Unlike other zinc compounds, zinc carbanide can participate in both organic and inorganic reactions, making it a versatile compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C2H6Zn |
|---|---|
Poids moléculaire |
95.4 g/mol |
Nom IUPAC |
zinc;carbanide |
InChI |
InChI=1S/2CH3.Zn/h2*1H3;/q2*-1;+2 |
Clé InChI |
JRPGMCRJPQJYPE-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].[CH3-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopentane;diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]phosphane;iron](/img/structure/B13397556.png)
![[2,15,17-Trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B13397558.png)



![7-[3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13397588.png)
![4-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13397593.png)

![2-(4-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)phenyl)imidazo[1,2-a]pyridine](/img/structure/B13397601.png)


![1-(3-methylphenyl)-3-[(3R)-1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea](/img/structure/B13397615.png)

![(2R)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13397635.png)
